Cas no 1501074-89-0 (2-(pyridin-3-yl)methylcyclopentan-1-ol)

2-(Pyridin-3-yl)methylcyclopentan-1-ol is a chiral cyclopentanol derivative featuring a pyridinylmethyl substituent, offering versatility as a synthetic intermediate in organic and medicinal chemistry. Its structure combines a cyclopentanol core with a pyridine moiety, enabling applications in asymmetric synthesis and ligand design. The hydroxyl group provides a handle for further functionalization, while the pyridine ring enhances coordination properties, making it useful in catalysis or metal complex formation. This compound’s rigid yet modifiable scaffold is advantageous for constructing pharmacophores or fine chemicals. High purity grades ensure reproducibility in research and industrial processes. Suitable for controlled reactions under inert conditions due to potential sensitivity.
2-(pyridin-3-yl)methylcyclopentan-1-ol structure
1501074-89-0 structure
Product Name:2-(pyridin-3-yl)methylcyclopentan-1-ol
CAS No:1501074-89-0
MF:C11H15NO
MW:177.242902994156
CID:6585059
PubChem ID:79424696
Update Time:2025-06-22

2-(pyridin-3-yl)methylcyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(pyridin-3-yl)methylcyclopentan-1-ol
    • Cyclopentanol, 2-(3-pyridinylmethyl)-
    • 2-(Pyridin-3-ylmethyl)cyclopentan-1-ol
    • CS-0354279
    • 1501074-89-0
    • EN300-1637774
    • AKOS017978909
    • 2-[(pyridin-3-yl)methyl]cyclopentan-1-ol
    • Inchi: 1S/C11H15NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10-11,13H,1,4-5,7H2
    • InChI Key: JXNRMWYJXQDKNM-UHFFFAOYSA-N
    • SMILES: C1(O)CCCC1CC1=CC=CN=C1

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.127±0.06 g/cm3(Predicted)
  • Boiling Point: 315.1±15.0 °C(Predicted)
  • pka: 15.12±0.40(Predicted)

2-(pyridin-3-yl)methylcyclopentan-1-ol Pricemore >>

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2-(pyridin-3-yl)methylcyclopentan-1-ol Related Literature

Additional information on 2-(pyridin-3-yl)methylcyclopentan-1-ol

2-(Pyridin-3-yl)methylcyclopentan-1-ol: A Comprehensive Overview

2-(Pyridin-3-yl)methylcyclopentan-1-ol, also known by its CAS number 1501074-89-0, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and drug discovery. This compound, characterized by its unique structure combining a pyridine ring and a cyclopentanol moiety, exhibits a range of interesting chemical properties and potential applications. Recent advancements in synthetic methodologies and its utilization in medicinal chemistry have further highlighted its importance in contemporary research.

The molecular structure of 2-(Pyridin-3-yl)methylcyclopentan-1-ol consists of a cyclopentane ring substituted with a hydroxymethyl group at position 1 and a pyridinyl group at position 2. The pyridine ring, being an aromatic heterocycle, contributes to the compound's electronic properties, making it an attractive substrate for various chemical transformations. The cyclopentanol moiety, on the other hand, introduces hydroxyl functionality, which can participate in hydrogen bonding and other non-covalent interactions. This combination of structural features makes the compound highly amenable to further functionalization and modification.

Recent studies have explored the synthesis of 2-(Pyridin-3-yl)methylcyclopentan-1-ol through diverse routes, including catalytic asymmetric synthesis and enantioselective methodologies. For instance, researchers have employed organocatalytic strategies to achieve high enantiomeric excess in the preparation of this compound. These advancements not only enhance the efficiency of synthesis but also pave the way for its application in asymmetric drug design.

In terms of physical and chemical properties, 2-(Pyridin-3-yl)methylcyclopentan-1-ol exhibits moderate solubility in common organic solvents and displays a melting point consistent with its molecular weight and structural complexity. Its ability to form hydrogen bonds due to the hydroxyl group makes it suitable for applications requiring specific solubility profiles. Additionally, the compound's stability under various reaction conditions has been thoroughly investigated, making it a reliable building block in organic synthesis.

The applications of 2-(Pyridin-3-yLMethylcyclopentan-I-Ol) span across multiple domains. In medicinal chemistry, it has been utilized as a chiral auxiliary in the synthesis of complex molecules with defined stereochemistry. Furthermore, its role as an intermediate in the construction of bioactive compounds has been well-documented. Recent research has also explored its potential as a ligand in transition metal-catalyzed reactions, where its ability to coordinate with metal centers facilitates various catalytic processes.

In conclusion, 2-(Pyridin -3 -yLMethylcyclopentan -I -Ol), with its unique structural features and versatile reactivity, continues to be a focal point in modern organic chemistry. Its adaptability to various synthetic strategies and its promising applications underscore its significance as a valuable compound in both academic and industrial settings.

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